1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination and iodination of pyrrolopyridine derivatives. The reaction conditions often require the use of specific reagents such as bromine and iodine in the presence of catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, where bromine or iodine atoms are replaced with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying cellular processes and signaling pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(methyl)-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their functional groups, which can significantly impact their biological activities and applications .
Properties
Molecular Formula |
C13H14BrIN2O2 |
---|---|
Molecular Weight |
437.07 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-(iodomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14BrIN2O2/c1-13(2,3)19-12(18)17-7-8(6-15)9-4-5-10(14)16-11(9)17/h4-5,7H,6H2,1-3H3 |
InChI Key |
KYVPYEIMJOGVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CI |
Origin of Product |
United States |
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